molecular formula C16H19ClN2O3 B4813953 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B4813953
M. Wt: 322.78 g/mol
InChI Key: HVPFGDBADIIVEI-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The tert-butyl group can be introduced via Friedel-Crafts alkylation.

    Coupling Reactions: The phenoxyacetamide moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The oxazole ring and phenoxyacetamide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-10-7-11(5-6-12(10)17)21-9-15(20)18-14-8-13(22-19-14)16(2,3)4/h5-8H,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFGDBADIIVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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